molecular formula C17H20ClNO B3379952 4-(4-phenylphenyl)piperidin-4-ol hydrochloride CAS No. 1795188-98-5

4-(4-phenylphenyl)piperidin-4-ol hydrochloride

Cat. No.: B3379952
CAS No.: 1795188-98-5
M. Wt: 289.8
InChI Key: GCVAWOIEOOXARQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-phenylphenyl)piperidin-4-ol hydrochloride typically involves the reaction of 4-phenylphenylpiperidine with hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Various organic solvents can be used

    Catalysts: Not typically required

The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle the increased volume

    Purification: Techniques such as crystallization or chromatography to ensure high purity

    Quality Control: Rigorous testing to meet industry standards

Chemical Reactions Analysis

Types of Reactions

4-(4-phenylphenyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes

    Reduction: Formation of alcohols or amines

    Substitution: Replacement of functional groups with other substituents

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride

    Substitution: Conditions vary depending on the substituent being introduced

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones or aldehydes

    Reduction: Alcohols or amines

    Substitution: Various substituted derivatives

Scientific Research Applications

4-(4-phenylphenyl)piperidin-4-ol hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpiperidin-4-ol hydrochloride: A similar compound with a different substitution pattern

    4-(4-Chlorophenyl)piperidin-4-ol: Another derivative with a chlorine substituent

Uniqueness

4-(4-phenylphenyl)piperidin-4-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications .

Properties

IUPAC Name

4-(4-phenylphenyl)piperidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO.ClH/c19-17(10-12-18-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14;/h1-9,18-19H,10-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVAWOIEOOXARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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